N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a cyclopropanecarboxamide group, and a m-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
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Formation of the Thienopyrazole Core: : The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
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Introduction of the m-Tolyl Group: : The m-tolyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of m-tolyl with a halogenated thienopyrazole intermediate. The reaction is catalyzed by a palladium catalyst and is carried out under mild conditions .
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Formation of the Cyclopropanecarboxamide Group: This reaction typically involves the reaction of a cyclopropanecarboxylic acid derivative with the thienopyrazole intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes .
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Reduction: : Reduction reactions can be carried out on the thienopyrazole core, leading to the formation of dihydro or tetrahydro derivatives .
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Substitution: : The compound can undergo substitution reactions, particularly at the thienopyrazole core, where halogenated derivatives can be substituted with various nucleophiles .
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, thiols, and alkoxides, with reactions typically carried out under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can lead to the formation of m-toluic acid or m-tolualdehyde, while reduction of the thienopyrazole core can lead to dihydrothienopyrazole derivatives .
Scientific Research Applications
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has been studied for various scientific research applications, including:
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Medicinal Chemistry: : The compound has shown potential as a pharmacophore for the development of new drugs with antileishmanial, antimalarial, and anticancer activities .
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Biological Studies: : The compound has been used in biological studies to investigate its effects on various cellular pathways and molecular targets .
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Chemical Biology: : The compound has been used as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition .
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Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in key cellular processes . For example, it may inhibit topoisomerase II alpha, leading to the disruption of DNA replication and cell division . Additionally, the compound may interact with signaling pathways such as the Hedgehog (Hh) signaling cascade, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds share a similar thienopyrazole core but have a thiazole ring instead of a cyclopropanecarboxamide group.
Pyrazolo[4,3-d]thiazoles: These compounds have a similar structure but differ in the position of the thiazole ring.
Pyrazolo[4,3-b][1,4]thiazines: These compounds have a thiazine ring fused to the pyrazole core.
Pyrazolo[3,4-b][1,4]thiazines: These compounds have a thiazine ring fused to the pyrazole core but differ in the position of the thiazine ring.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-3-2-4-12(7-10)19-15(17-16(20)11-5-6-11)13-8-21-9-14(13)18-19/h2-4,7,11H,5-6,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGKDXHRHVYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.